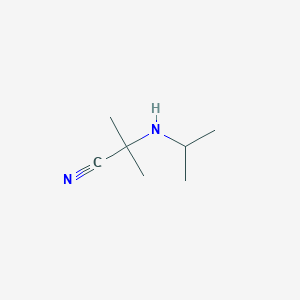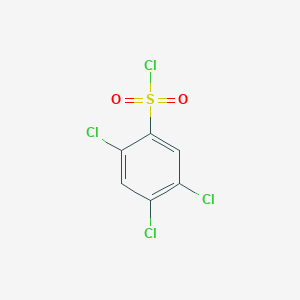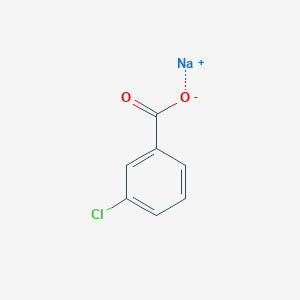
Sodium 3-chlorobenzoate
Descripción general
Descripción
Sodium 3-chlorobenzoate is a chemical compound with the molecular formula C7H4ClNaO2 . It is also known by other names such as sodium;3-chlorobenzoate and Benzoic acid, 3-chloro-, sodium salt (1:1) . The molecular weight of Sodium 3-chlorobenzoate is 178.55 g/mol .
Molecular Structure Analysis
The molecular structure of Sodium 3-chlorobenzoate consists of a benzene ring substituted with a chlorine atom and a carboxylate group . The carboxylate group is deprotonated, forming a negative charge that is balanced by the sodium cation . The InChI string for Sodium 3-chlorobenzoate is InChI=1S/C7H5ClO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 .
Physical And Chemical Properties Analysis
Sodium 3-chlorobenzoate has several computed properties. It has a molecular weight of 178.55 g/mol . It has no hydrogen bond donor count, and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 177.9797513 g/mol . Its topological polar surface area is 40.1 Ų . It has a heavy atom count of 11 .
Aplicaciones Científicas De Investigación
Biodegradation Research
Sodium 3-chlorobenzoate (3-CBA) is used in biodegradation research. It is a hazardous industrial waste product that can harm human health and the environment . Studies have been conducted to investigate the physiological and genetic potential for 3-chlorobenzoate (3-CBA) degradation .
Microbial Genomic Analysis
3-CBA is used in the isolation and genomic analysis of 3-chlorobenzoate-degrading bacteria . These bacteria belong to the genera Caballeronia, Paraburkholderia, and Cupriavidus . The strains Caballeronia 19CS4-2 and Paraburkholderia 19CS9-1 showed higher maximum specific growth rates and degraded 5 mM 3-CBA within 20–28 hours .
Study of Degradation Pathways
The compound is used to study degradation pathways. Two degradation products, chloro-cis,cis-muconate and maleylacetate, were detected in all isolates using high-performance liquid chromatography and mass spectrometry . Genomic analyses revealed the presence of cbe and tfd gene clusters in strains 19CS4-2 and 19CS9-1, indicating that they probably metabolized the 3-CBA via the chlorocatechol ortho-cleavage pathway .
Industrial Applications
3-CBA is a halogenated compound used as a raw material for producing fertilizers and for several applications in industry .
Environmental Impact Studies
3-CBA is used in environmental impact studies. It can be produced as a dead-end product when polychlorinated biphenyls (PCB) are metabolized by microorganisms and 3-CBA degradation is important for complete PCB degradation .
Safety Measures Research
Research on Sodium 3-chlorobenzoate also contributes to the development of engineering controls to remove a hazard or place a barrier between the worker and the hazard . Well-designed engineering controls can be highly effective in protecting workers and will typically be independent of worker interactions to provide this high level of protection .
Safety And Hazards
Sodium 3-chlorobenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
sodium;3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEXXBRYIMMSRF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635393 | |
| Record name | Sodium 3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-chlorobenzoate | |
CAS RN |
17264-88-9 | |
| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



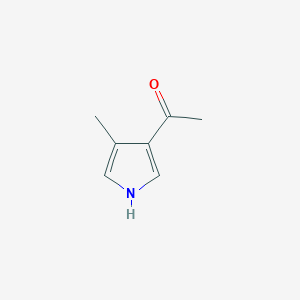
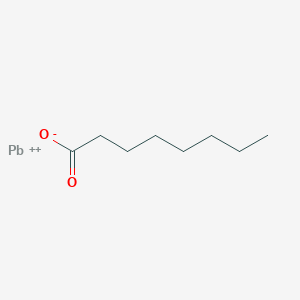




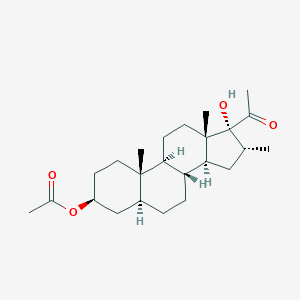
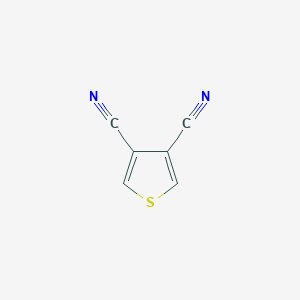
![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)

